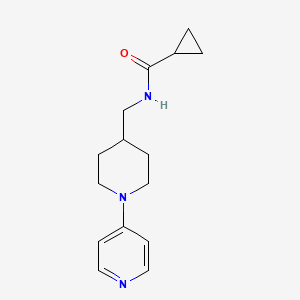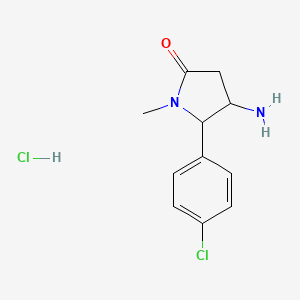
1-(4-(二甲基氨基)-2-(吡咯烷-1-基)嘧啶-5-基)-3-(2-甲氧基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functionalities present in the compound suggest that it may have been designed with the intention of exhibiting biological activity, possibly as an anticancer agent. Diaryl ureas, such as the ones described in the first paper, have been evaluated for their antiproliferative activity against various cancer cell lines, indicating the relevance of this class of compounds in cancer research .
Synthesis Analysis
The synthesis of related diaryl urea derivatives typically involves the coupling of appropriate aryl and urea fragments. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and subsequent chemical synthesis . Similarly, the synthesis of pyrimidine ring-opened compounds, which share a common pyrimidine core with the compound , was performed by coupling aminouracils with dimethyl acetylenedicarboxylate (DMAD) . These methods suggest possible synthetic routes that could be adapted for the synthesis of 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The presence of a pyrimidine ring, as seen in the compound of interest, is a common feature in many biologically active molecules, often contributing to the binding affinity to various biological targets. The pyrrolidinyl group may add to the lipophilicity and potential membrane permeability of the compound .
Chemical Reactions Analysis
Diaryl ureas and their derivatives can undergo various chemical reactions. For example, the photooxygenation of pyrrolin-3-ones, which are structurally related to the compound , leads to the formation of highly functionalized ureas and subsequent cyclization to 2-oxazolidinones or 2-oxazolinones under different conditions . These reactions highlight the reactivity of the urea moiety and the potential for generating diverse derivatives from a common precursor.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea are not detailed in the provided papers, the properties of similar diaryl ureas can be inferred. These compounds are typically crystalline and stable at room temperature, with their stability and solubility influenced by the nature of the substituents on the aryl rings and the urea moiety . The presence of methoxy and dimethylamino groups may affect the compound's solubility and its ability to engage in hydrogen bonding, which is crucial for biological interactions .
科学研究应用
构象和互变异构控制
研究表明,与 1-(4-(二甲基氨基)-2-(吡咯烷-1-基)嘧啶-5-基)-3-(2-甲氧基苯基)脲 相似的化学结构的衍生物可以在特定条件下发生构象和互变异构变化。这些变化对于开发依赖受控互变异构转变来发出某些刺激信号存在的分子传感器至关重要。这种行为开辟了分子传感的新的途径,其中不优选逆反应,展示了创建高度选择性和灵敏传感装置的潜力 (Kwiatkowski、Kolehmainen 和 Ośmiałowski,2019)。
络合诱导的杂环脲解折叠
另一项研究探讨了络合诱导的杂环脲解折叠。这项研究对于理解如何操纵分子结构以形成复杂的、多氢键键合的结构至关重要。此类见解对于自组装材料的开发至关重要,并突出了这些化合物在创建坚固的、片状的、多氢键键合的配合物中的潜力,这些配合物在超分子化学和材料科学中是基础性的 (Corbin 等人,2001)。
新型细胞毒性杂环化合物的合成
还报道了具有与 1-(4-(二甲基氨基)-2-(吡咯烷-1-基)嘧啶-5-基)-3-(2-甲氧基苯基)脲 相似的结构元素的新型杂环化合物的合成和生物学评估。这些研究旨在发现新的治疗剂,一些化合物对癌细胞系表现出有希望的细胞毒活性。这强调了这些化学框架在开发新的抗癌疗法中的潜在药用价值 (Mansour 等人,2020)。
量子化学计算和嘧啶衍生物的合成
进一步的研究涉及各种嘧啶衍生物的合成,并辅以量子化学计算来探索它们的分子性质。这些研究提供了对这些化合物的电子性质的宝贵见解,这对于设计具有特定化学和物理性质的分子以用于电子学、光子学和作为潜在药效团至关重要 (Saracoglu 等人,2020)。
属性
IUPAC Name |
1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-23(2)16-14(12-19-17(22-16)24-10-6-7-11-24)21-18(25)20-13-8-4-5-9-15(13)26-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSBEOHARNKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)


![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)
![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)